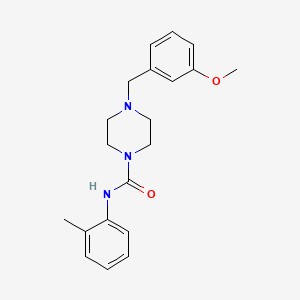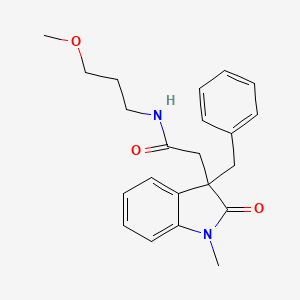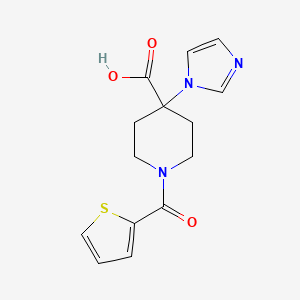
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as DNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNP is a synthetic molecule that belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one can inhibit the growth of cancer cells and induce apoptosis. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has also been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of the potential use of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel materials based on 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one may have potential applications in the fields of electronics and photonics.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one involves the reaction between 3,4-dimethoxybenzaldehyde and 1-hydroxy-2-naphthone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate enolate, which undergoes an aldol condensation reaction to form 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-19-12-8-14(13-20(19)25-2)7-11-18(22)17-10-9-15-5-3-4-6-16(15)21(17)23/h3-13,23H,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXZKEBKRSOYMQ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5291510.png)

![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)



![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5291541.png)
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)